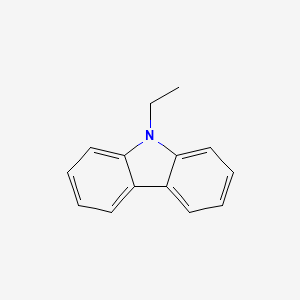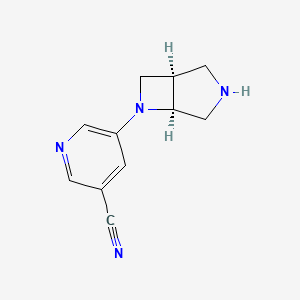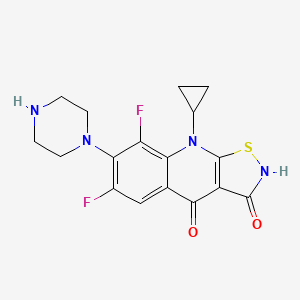
ABT-102
Overview
Description
ABT-102 is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. This compound was developed by Abbott Laboratories and has shown potential in treating various types of pain, including inflammatory, bone cancer, postoperative, and osteoarthritic pain . The TRPV1 receptor is a ligand-gated ion channel that plays a crucial role in the sensation of pain and heat .
Preparation Methods
ABT-102 is typically prepared using hot-melt extrusion, a process that involves heating the compound along with a hydrophilic polymer and surfactants to form an amorphous solid dispersion . This method enhances the solubility and bioavailability of the poorly soluble compound. The preparation involves milling approximately 1.5 grams of the amorphous solid dispersion with a ball mill at 30 Hz for 30 seconds .
Chemical Reactions Analysis
ABT-102 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents and catalysts.
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Mechanism of Action
ABT-102 exerts its effects by selectively antagonizing the TRPV1 receptor, a non-selective cation channel permeable to calcium . The TRPV1 receptor is primarily expressed on sensory neurons in the dorsal root and trigeminal ganglia, as well as in muscles, joints, the urinary bladder, and kidneys . By blocking the activation of this receptor, this compound effectively reduces pain sensation and inflammation .
Comparison with Similar Compounds
ABT-102 is unique in its high selectivity and potency as a TRPV1 receptor antagonist. Similar compounds include:
Capsaicin: A natural TRPV1 agonist that elicits burning pain by activating the TRPV1 receptor.
Capsazepine: The first competitive antagonist of the TRPV1 receptor, described in 1990.
JNJ-17203212: A potent and selective antagonist of the TRPV1 receptor.
Compared to these compounds, this compound offers a more selective and potent inhibition of the TRPV1 receptor, making it a promising candidate for pain management .
Properties
CAS No. |
808756-71-0 |
|---|---|
Molecular Formula |
C21H24N4O |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-(1H-indazol-4-yl)urea |
InChI |
InChI=1S/C21H24N4O/c1-21(2,3)14-8-9-15-13(11-14)7-10-18(15)24-20(26)23-17-5-4-6-19-16(17)12-22-25-19/h4-6,8-9,11-12,18H,7,10H2,1-3H3,(H,22,25)(H2,23,24,26)/t18-/m1/s1 |
InChI Key |
TYOYXJNGINZFET-GOSISDBHSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(CC2)NC(=O)NC3=CC=CC4=C3C=NN4 |
Isomeric SMILES |
CC(C)(C)C1=CC2=C(C=C1)[C@@H](CC2)NC(=O)NC3=CC=CC4=C3C=NN4 |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(CC2)NC(=O)NC3=CC=CC4=C3C=NN4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ABT 102; ABT-102; ABT102; CHEMBL398338; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-Hydroxy-2-(hydroxymethyl)-6-[(7-hydroxy-4-oxo-1,3a,5,6,7,7a-hexahydroimidazo[4,5-c]pyridin-2-yl)amino]-5-[methyl-[2-(methylamino)acetyl]amino]oxan-3-yl] carbamate](/img/structure/B1664224.png)









![2-benzyl-N-[1-[[3-cyclohexyl-1-(3-ethyl-2-oxo-1,3-oxazolidin-5-yl)-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-N'-[2-(2-methoxyethoxymethoxy)ethyl]-N'-methylbutanediamide](/img/structure/B1664239.png)
